molecular formula C12H11ClN4 B1414604 5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-32-2

5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1414604
M. Wt: 246.69 g/mol
InChI Key: JFVNGGMMEILCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, commonly referred to as 5-AMPC, is a synthetic compound with a wide variety of applications in scientific research. It has been used in many different research fields, including pharmacology, toxicology, and biochemistry, to further our understanding of a variety of biological processes. 5-AMPC is a small molecule that can be easily synthesized in the laboratory and has a wide range of potential applications.

Scientific Research Applications

  • Organic and Medicinal Synthesis

    • Summary of Application : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis . They are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
    • Methods of Application : These compounds are synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • Results or Outcomes : The synthesized compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
  • Antimicrobial Activity

    • Summary of Application : Certain α-aminophosphonates derivatives that incorporate quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties have shown potential antimicrobial activity .
    • Methods of Application : These compounds were synthesized via the Kabachnik–Fields reaction under ultrasound irradiation .
    • Results or Outcomes : Most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs . Some compounds exhibited excellent antifungal inhibition .
  • Antifungal Activity

    • Summary of Application : Some α-aminophosphonates derivatives that incorporate quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties have shown potential antifungal activity .
    • Methods of Application : These compounds were synthesized via the Kabachnik–Fields reaction under ultrasound irradiation .
    • Results or Outcomes : The synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .
  • Drug Design and Engineering

    • Summary of Application : 5-Amino-pyrazoles are common motifs in a wide range of synthesized drugs . They are important for their multiplex properties .
    • Methods of Application : Organic chemists have been making enthusiastic efforts to produce novel and applicable heterocyclic compounds by utilizing wide ranges of new reactants and developing efficient synthetic transformations .
    • Results or Outcomes : Among the top 25 best-selling pharmaceuticals from the year 2014, there have been 12 small molecules with heterocyclic moieties, by and large nitrogen-containing ones, accounting for more than 50 billion USD in annual revenue .
  • Antibacterial Activity

    • Summary of Application : Certain Schiff bases of 2-aminothiazole-4-carboxylate have shown potential antibacterial activity .
    • Methods of Application : These compounds were synthesized via the condensation of three components .
    • Results or Outcomes : The synthesized compounds exhibited excellent antibacterial inhibition against multidrug resistant strains .
  • Functional Materials

    • Summary of Application : Nitrogen-containing aromatic heterocycles, such as 5-amino-pyrazoles, are common motifs in a wide range of functional materials .
    • Methods of Application : Organic chemists have been making enthusiastic efforts to produce novel and applicable heterocyclic compounds by utilizing wide ranges of new reactants and developing efficient synthetic transformations .
    • Results or Outcomes : Nitrogen-based heterocycles are significant in the design and engineering of functional materials .

properties

IUPAC Name

5-amino-1-(2-chloro-6-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-7-4-3-5-10(13)11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVNGGMMEILCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(2-chloro-6-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.